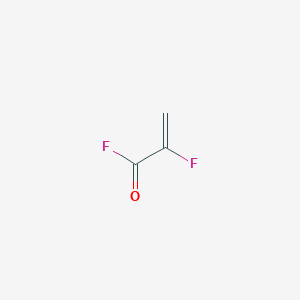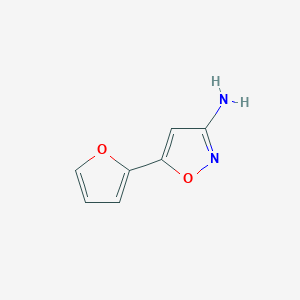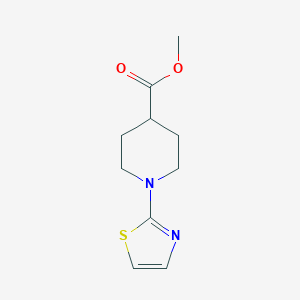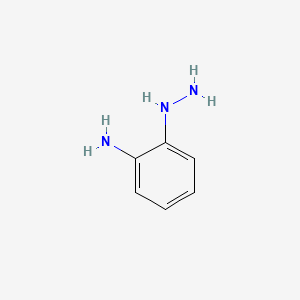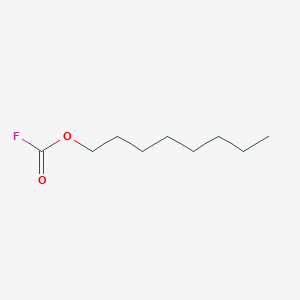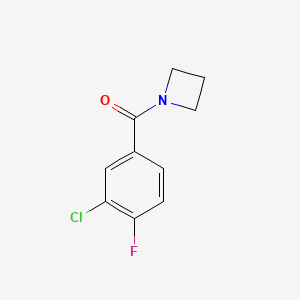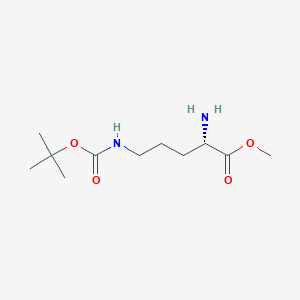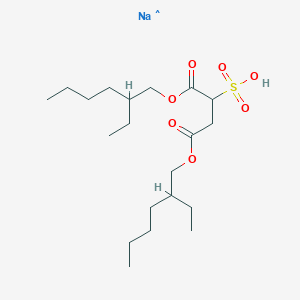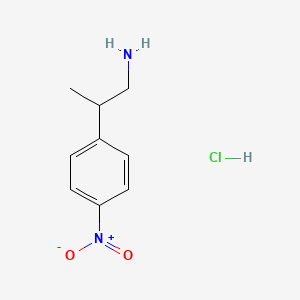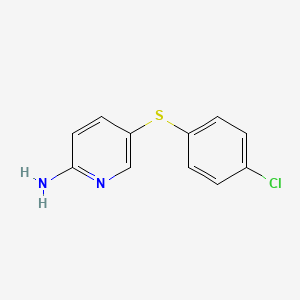
5-(4-chlorophenyl)sulfanylpyridin-2-amine
描述
5-(4-chlorophenyl)sulfanylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chlorophenylsulfanyl group at the 5-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanylpyridin-2-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 4-chlorophenylsulfanyl group. One common method involves the reaction of 2-aminopyridine with 4-chlorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Acylated or alkylated derivatives
科学研究应用
5-(4-chlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-chlorophenyl)sulfanylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amine groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-(4-bromophenyl)sulfanylpyridin-2-amine
- 5-(4-methylphenyl)sulfanylpyridin-2-amine
- 5-(4-fluorophenyl)sulfanylpyridin-2-amine
Uniqueness
5-(4-chlorophenyl)sulfanylpyridin-2-amine is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.
属性
CAS 编号 |
64064-93-3 |
|---|---|
分子式 |
C11H9ClN2S |
分子量 |
236.72 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) |
InChI 键 |
DJVNPCJPJPNGGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SC2=CN=C(C=C2)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
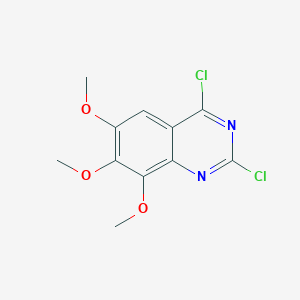
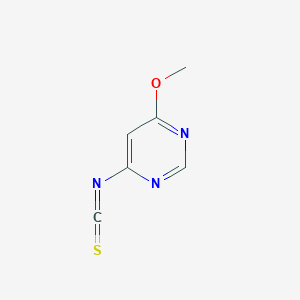
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)
